Eritoran tetrasodium

描述

- 它被开发为一种治疗严重败血症的潜在药物,败血症是一种以全身炎症为特征的危及生命的疾病。

- 该化合物的结构与脂多糖 类似,脂多糖是细菌细胞壁的组成部分,它与 TLR4 结合并激活免疫反应。

- 然而,依托瑞安与 TLR4 结合但不激活它,从而调节免疫反应 .

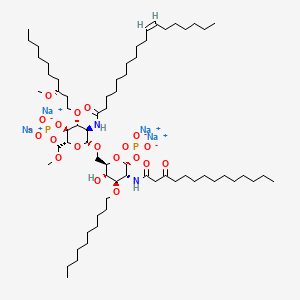

依托瑞安四钠: 是一种合成的脂类,旨在抑制受体(Toll 样受体 4)。

准备方法

- 依托瑞安四钠以钠盐形式静脉注射。

- 文献中没有广泛提供其制备的具体合成路线和反应条件。

化学反应分析

- 依托瑞安的化学反应没有得到广泛的记录。

- 它可能发生与其脂类结构相关的相互作用,例如水解、酯化和磷酸化。

- 这些反应的常用试剂和条件尚未公开。

科学研究应用

Sepsis Treatment

Eritoran tetrasodium has been extensively studied for its potential in treating sepsis, a life-threatening condition caused by systemic infection leading to organ dysfunction.

- Phase 2 Trials : Initial trials indicated that eritoran treatment was well tolerated and showed a trend toward reduced mortality rates in patients with severe sepsis .

- Phase 3 Trials : A subsequent phase 3 trial, however, did not demonstrate a significant reduction in mortality compared to placebo, indicating the need for further research to clarify its efficacy .

Key Findings from Clinical Studies :

- In preclinical models, this compound improved survival rates by limiting excessive inflammatory responses associated with LPS .

- A review of multiple studies highlighted its pharmacokinetics and pharmacodynamics, emphasizing its potential role in managing sepsis when combined with standard treatments .

Corneal Inflammation

This compound has shown promise in treating corneal inflammation induced by pathogens such as Pseudomonas aeruginosa.

- Inhibition of Inflammation : A study demonstrated that eritoran significantly inhibited neutrophil infiltration and cytokine production in corneal tissues when stimulated by LPS .

- Clinical Relevance : This application is particularly relevant for patients with contact lens-related complications or other inflammatory ocular conditions.

Table 1: Summary of Clinical Trials Involving this compound

Case Study 1: Sepsis Management

A cohort study involving patients with severe sepsis treated with this compound indicated that while initial results showed promise, the lack of significant outcomes in larger trials necessitated further investigation into patient selection and dosing strategies.

Case Study 2: Corneal Inflammation

In a controlled study on corneal inflammation due to bacterial infection, patients receiving this compound exhibited marked reductions in both clinical symptoms and inflammatory markers compared to those receiving standard care alone.

作用机制

- 依托瑞安通过与 TLR4 结合来阻止 TLR4 的激活。

- TLR4 是先天免疫系统的一部分,在病原体识别中起着至关重要的作用。

- 通过抑制 TLR4,依托瑞安可能阻止过度释放细胞因子并减轻败血症相关的并发症 .

相似化合物的比较

- 依托瑞安的独特之处在于它专门针对 TLR4。

- 在现有文献中,没有明确提及类似化合物,如果有的话。

生物活性

Eritoran tetrasodium, also known as E5564, is a synthetic lipid A analog that serves as a potent antagonist of the Toll-like receptor 4 (TLR4) pathway. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of sepsis and other inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, preclinical and clinical findings, and potential future applications.

This compound functions primarily by inhibiting the binding of lipopolysaccharides (LPS) to the TLR4-MD2 receptor complex. This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The structural basis for this antagonism lies in eritoran's ability to competitively bind to MD2, thereby blocking LPS from initiating an inflammatory response without exhibiting significant agonistic effects itself .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively limits excessive inflammatory mediator release associated with LPS exposure. Notably, it has shown promise in improving survival rates in various animal models of sepsis and endotoxemia:

- In Vitro Studies : Eritoran significantly reduced cytokine production in response to LPS stimulation in human and animal models. It inhibited NF-κB activation and subsequent inflammatory mediator release .

- In Vivo Studies : Animal models treated with eritoran exhibited improved survival rates during induced sepsis, suggesting its potential as a therapeutic agent in managing severe infections .

Clinical Trials and Findings

This compound has undergone several clinical trials to evaluate its safety and efficacy in humans:

- Phase I Trials : Initial studies indicated that eritoran could block cytokine responses to endotoxin challenges in healthy volunteers, supporting its role as an effective TLR4 antagonist .

- Phase II Trials : A study involving patients with severe sepsis showed that those treated with eritoran had a lower mortality rate compared to placebo (37.5% vs 56.3%), although this difference was not statistically significant .

- Ongoing Research : Current phase III trials are assessing the efficacy of eritoran in larger populations of patients at high risk for death due to sepsis. These studies aim to confirm earlier findings and establish clearer clinical guidelines for its use .

Case Studies

Several case studies have illustrated the potential benefits of this compound in specific conditions:

- Corneal Inflammation : In murine models, eritoran significantly inhibited corneal inflammation induced by Pseudomonas aeruginosa through TLR4-mediated pathways. The treatment reduced neutrophil infiltration and chemokine production, demonstrating its efficacy in ocular inflammatory diseases .

- Liver Injury : Research indicates that eritoran can ameliorate liver injury caused by hepatic ischemia-reperfusion by blocking HMGB1-mediated inflammation through TLR4 antagonism .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

属性

CAS 编号 |

185954-98-7 |

|---|---|

分子式 |

C66H126N2NaO19P2 |

分子量 |

1336.6 g/mol |

IUPAC 名称 |

tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |

InChI |

InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1 |

InChI 键 |

VWBKHJFUANCARN-NRRRZCFBSA-N |

SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

手性 SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na] |

规范 SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

B-1287; E-5564; B1287; E5564; B 1287; E 5564 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。